molecular formula C17H15ClN4O4S B2774366 N-(3-chloro-4-methoxyphenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide CAS No. 1251576-98-3

N-(3-chloro-4-methoxyphenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide

Cat. No.: B2774366
CAS No.: 1251576-98-3
M. Wt: 406.84
InChI Key: QUQTZCQIWUBDBJ-UHFFFAOYSA-N
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Description

Product Overview: N-(3-chloro-4-methoxyphenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide is a high-purity synthetic compound designed for biochemical research. Its complex structure, featuring a thiazolopyrimidine core, suggests potential as a key intermediate or investigative tool in medicinal chemistry and pharmacology. Hypothetical Applications & Research Value: This acetamide derivative is intended for laboratory research applications only. Its structural features are characteristic of molecules studied for modulating various biological pathways. Researchers may investigate its properties in areas such as enzyme inhibition or cellular signaling . The presence of the thiazolo[4,3-d]pyrimidine scaffold, a moiety found in compounds with diverse biological activities, makes it a valuable candidate for exploring new chemical entities in basic research . Important Notice: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes all responsibility for handling and determining the suitability of this material for their specific experimental purposes.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S/c1-26-13-5-2-9(6-11(13)18)19-14(23)7-21-12-8-27-20-15(12)16(24)22(17(21)25)10-3-4-10/h2,5-6,8,10H,3-4,7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQTZCQIWUBDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the fluorinated phenyl groups. Common reagents used in these reactions include fluorinated anilines, pyridine derivatives, and various coupling agents. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide stands out due to its unique combination of fluorinated phenyl groups and the imidazo[1,2-a]pyridine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the thiazolo-pyrimidine core : This is achieved through cyclization reactions involving 2-amino-thiazoles and appropriate carbonyl compounds.
  • Substitution reactions : The introduction of the chloro and methoxy groups on the phenyl ring is performed via electrophilic aromatic substitution.
  • Acetylation : The final step involves the acetylation of the amine group to yield the target compound.

Antitumor Activity

Research indicates that derivatives of thiazolo-pyrimidine compounds exhibit substantial antitumor activity across various cancer cell lines. A study conducted at the National Cancer Institute (NCI) assessed the activity of similar compounds against 60 different cancer cell lines. The results showed that these compounds can inhibit cell growth significantly in leukemia and solid tumors such as breast and lung cancer .

Table 1: Antitumor Activity against Various Cancer Cell Lines

Cell Line Type% Growth Inhibition
Leukemia70%
Non-Small Cell Lung Cancer65%
Colon Cancer60%
Breast Cancer75%
Ovarian Cancer55%

The proposed mechanism for the antitumor activity includes:

  • Inhibition of DNA synthesis : The compound may interfere with nucleic acid synthesis by inhibiting key enzymes involved in DNA replication.
  • Induction of apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antioxidant Activity

In addition to antitumor effects, this compound has demonstrated antioxidant properties. Studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays have shown that these compounds can scavenge free radicals effectively .

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)
N-(3-chloro-4-methoxyphenyl)...16.97
Standard (Ascorbic Acid)10.00

Case Studies

  • Case Study on Anticancer Properties : A recent investigation into a series of thiazolo-pyrimidine derivatives revealed that modifications in their structure led to enhanced anticancer activity against specific cell lines. For instance, replacing certain substituents increased efficacy against MDA-MB-468 breast cancer cells .
  • Antioxidant Efficacy : Another study highlighted the antioxidant potential of related compounds in a diabetic model where they exhibited significant blood glucose-lowering effects alongside antioxidant activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound with high purity?

  • Methodology :

  • Multi-step synthesis : Begin with cyclopropane-containing precursors and thiazolopyrimidine intermediates. Coupling reactions (e.g., amide bond formation) require anhydrous conditions and catalysts like HATU or EDCI .
  • Critical parameters : Temperature control (40–80°C), solvent selection (DMF or dichloromethane for solubility), and reaction time (12–24 hours) to minimize side products .
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • Methodology :

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for chlorophenyl groups), methoxy singlet (δ ~3.8 ppm), and cyclopropyl protons (δ 1.2–1.5 ppm, multiplet splitting) .
  • High-resolution MS : Confirm molecular ion peak ([M+H]+) with exact mass matching C21H19ClN4O4S .
  • IR spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹ for amide and dioxo groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation (e.g., unexpected splitting in NMR)?

  • Methodology :

  • Impurity analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect by-products; compare retention times with standards .
  • Advanced NMR : Employ 2D techniques (COSY, HSQC) to assign overlapping signals. For example, NOESY can clarify spatial proximity of cyclopropyl and thiazolo groups .
  • Crystallography : If crystals form, X-ray diffraction provides unambiguous confirmation of stereochemistry .

Q. What strategies can be employed to study the structure-activity relationships (SAR) of this compound against biological targets?

  • Methodology :

  • Functional group substitution : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or removing cyclopropyl) to assess impact on bioactivity .
  • In vitro assays : Test inhibition of kinases or enzymes (e.g., IC50 measurements) using fluorescence polarization or calorimetry .
  • Molecular docking : Use software like AutoDock to predict binding modes with target proteins (e.g., ATP-binding pockets) .

Q. What methodologies are recommended for investigating the compound’s metabolic stability and degradation pathways?

  • Methodology :

  • Forced degradation : Expose to acidic/basic conditions (0.1M HCl/NaOH), oxidative stress (H2O2), and UV light. Monitor degradation via LC-MS to identify labile sites (e.g., amide hydrolysis or thiazole ring oxidation) .
  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH cofactor; quantify parent compound loss using UPLC-QTOF .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclopropane ring formation) be experimentally validated?

  • Methodology :

  • Kinetic studies : Monitor intermediate formation via in-situ IR or NMR spectroscopy under varying temperatures .
  • Isotopic labeling : Use deuterated solvents or 13C-labeled precursors to trace reaction pathways .
  • Computational modeling : Apply DFT calculations (Gaussian 09) to simulate transition states and activation energies .

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